molecular formula C22H24N2O2 B323202 N'-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)-2-(2-naphthyloxy)acetohydrazide

N'-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B323202
M. Wt: 348.4 g/mol
InChI Key: ILIAXNQJHKFAJU-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide is a complex organic compound that features a cyclohexene ring, a naphthyloxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Isopropenyl and Methyl Groups: These groups can be introduced through alkylation reactions.

    Attachment of the Naphthyloxy Group: This step involves the reaction of a naphthol derivative with an appropriate electrophile.

    Formation of the Acetohydrazide Moiety: This can be achieved by reacting an acyl hydrazide with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide: Similar compounds might include other hydrazides with different substituents on the cyclohexene or naphthyloxy groups.

    Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups.

    Naphthyloxy Derivatives: Compounds with naphthyloxy groups attached to different core structures.

Uniqueness

The uniqueness of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C22H24N2O2/c1-15(2)18-9-8-16(3)21(13-18)23-24-22(25)14-26-20-11-10-17-6-4-5-7-19(17)12-20/h4-8,10-12,18H,1,9,13-14H2,2-3H3,(H,24,25)/b23-21+

InChI Key

ILIAXNQJHKFAJU-XTQSDGFTSA-N

Isomeric SMILES

CC\1=CCC(C/C1=N\NC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C

SMILES

CC1=CCC(CC1=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C

Canonical SMILES

CC1=CCC(CC1=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C

Origin of Product

United States

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